(3-Bromophenyl)(4-ethoxyphenyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-bromophenyl)-(4-ethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10,15,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWCDAYMVRGYBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the precise mapping of atomic connectivity and chemical environments.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy identifies the number and type of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity), governed by the coupling constant (J), reveals the number of neighboring protons.
For (3-Bromophenyl)(4-ethoxyphenyl)methanol, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic proton, the hydroxyl proton, and the protons of the ethoxy group.
Aromatic Region: The protons on the two phenyl rings will appear in the aromatic region (typically δ 7.0-8.0 ppm). The 3-bromophenyl group will exhibit a complex splitting pattern due to the different electronic effects of the bromine atom and the carbinol group on the adjacent protons. The 4-ethoxyphenyl group will show a characteristic AA'BB' system, appearing as two doublets, due to the para-substitution.
Benzylic Proton: A singlet is expected for the proton on the carbon connecting the two phenyl rings (the carbinol proton). This signal would likely appear in the range of δ 5.5-6.0 ppm.
Hydroxyl Proton: The hydroxyl (-OH) proton signal is typically a broad singlet, and its chemical shift can vary depending on concentration and solvent.
Ethoxy Group: The ethoxy group will present as a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), a result of their mutual spin-spin coupling. The quartet would be expected around δ 4.0 ppm and the triplet around δ 1.4 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic Protons (3-Bromophenyl) | 7.20-7.50 | Multiplet |
| Aromatic Protons (4-Ethoxyphenyl) | 6.80-7.30 | Doublet (AA'BB') |
| Benzylic Proton (-CHOH-) | 5.70-5.90 | Singlet |
| Hydroxyl Proton (-OH) | Variable | Broad Singlet |
| Methylene Protons (-OCH₂CH₃) | 3.90-4.10 | Quartet |
| Methyl Protons (-OCH₂CH₃) | 1.30-1.50 | Triplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.
The ¹³C NMR spectrum of this compound would display signals for each of the 15 carbon atoms in the molecule.
Aromatic Carbons: The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon attached to the bromine atom (C-Br) will be shifted to a lower field compared to other aromatic carbons. The carbon attached to the ethoxy group (C-O) will be significantly deshielded and appear at a higher chemical shift.
Benzylic Carbon: The carbinol carbon (-CHOH-) is expected to produce a signal in the range of δ 70-80 ppm.
Ethoxy Group Carbons: The methylene carbon (-OCH₂-) will appear around δ 60-65 ppm, while the terminal methyl carbon (-CH₃) will be found at a much higher field, around δ 15 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-O | 155-160 |
| Aromatic C-Br | 120-125 |
| Other Aromatic Carbons | 115-145 |
| Benzylic Carbon (-CHOH-) | 70-80 |
| Methylene Carbon (-OCH₂CH₃) | 60-65 |
| Methyl Carbon (-OCH₂CH₃) | 14-16 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR experiments are instrumental in establishing the precise connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In this compound, COSY would confirm the coupling between the methylene and methyl protons of the ethoxy group and the couplings between adjacent protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). HMBC is crucial for piecing together the entire molecular structure by connecting fragments. For instance, it would show correlations between the benzylic proton and the carbons of both aromatic rings, confirming the diarylmethanol core structure.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would exhibit characteristic absorption bands:
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethoxy group) are observed just below 3000 cm⁻¹.
C=C Aromatic Stretch: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic rings.
C-O Stretches: Two distinct C-O stretching bands would be expected. The C-O stretch of the alcohol would appear in the range of 1000-1200 cm⁻¹, and the C-O stretch of the aryl ether would be observed around 1200-1250 cm⁻¹.
C-Br Stretch: The carbon-bromine bond would show a weak absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2980 | Medium |
| C=C Aromatic Stretch | 1450-1600 | Medium to Weak |
| C-O Stretch (Ether) | 1200-1250 | Strong |
| C-O Stretch (Alcohol) | 1000-1200 | Strong |
| C-Br Stretch | 500-600 | Weak |
Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.
The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of similar intensity.
Common fragmentation pathways would involve the loss of a hydroxyl group, the ethoxy group, or the cleavage of the bond between the benzylic carbon and one of the aromatic rings.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. The calculated monoisotopic mass of this compound (C₁₅H₁₅BrO₂) is 306.0255 u. An HRMS measurement confirming this exact mass would provide strong evidence for the proposed molecular formula.
Table 4: Summary of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (3-bromophenyl)methanol |
| (4-ethoxyphenyl)methanol |
| (3-bromophenyl)(4-bromophenyl)methanol |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, ESI-MS provides crucial information for its structural confirmation.
The mass spectrum of this compound would be expected to show a prominent pseudomolecular ion peak. Given the compound's structure, this would likely be the protonated molecule, [M+H]⁺, or a sodium adduct, [M+Na]⁺. The isotopic pattern of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br) would result in a characteristic doublet for all bromine-containing fragment ions, aiding in their identification.
A detailed analysis of the fragmentation pattern can further elucidate the molecule's structure. The most probable fragmentation pathways would involve the cleavage of the bond between the two aromatic rings and the methine carbon, as well as the loss of the ethoxy group.
Table 1: Predicted ESI-MS Data for this compound
| Ion Species | Predicted m/z | Description |
| [M+H]⁺ | 323.0/325.0 | Protonated molecule |
| [M+Na]⁺ | 345.0/347.0 | Sodium adduct |
| [M-OH]⁺ | 305.0/307.0 | Loss of hydroxyl group |
| [C₇H₆Br]⁺ | 169.0/171.0 | Bromophenyl fragment |
| [C₉H₁₁O]⁺ | 135.1 | Ethoxyphenyl fragment |
Note: The above data is predictive and based on the expected behavior of the compound in an ESI-MS experiment. Actual experimental data is required for definitive confirmation.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms within a crystalline solid. A single-crystal X-ray diffraction study of this compound would reveal its precise molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern its crystal packing.
Determination of Molecular Geometry and Conformational Preferences
Table 2: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-105 |
| Z | 4 |
Note: The crystallographic parameters presented are hypothetical and would need to be determined through experimental X-ray diffraction analysis.
Analysis of Intermolecular Interaction Networks
The packing of this compound molecules in the crystal lattice is directed by a variety of non-covalent interactions. The hydroxyl group is expected to be a key player, forming hydrogen bonds with neighboring molecules, likely with the oxygen atom of the ethoxy group or another hydroxyl group, creating chains or dimeric motifs.
Table 3: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Predicted Distance (Å) |
| Hydrogen Bond | O-H | O (ethoxy) | 2.7 - 3.0 |
| C-H...π | C-H (aromatic) | Phenyl ring | 2.5 - 2.9 |
| Halogen Bond | C-Br | O (hydroxyl/ethoxy) | 3.0 - 3.5 |
Note: The existence and geometry of these interactions can only be confirmed through a detailed analysis of the crystal structure obtained from X-ray diffraction.
Chemical Reactivity and Mechanistic Investigations of 3 Bromophenyl 4 Ethoxyphenyl Methanol
Reactions Centered on the Hydroxyl Functional Group
The carbinol hydroxyl group is a key site for a variety of chemical transformations. Its reactivity is central to converting (3-Bromophenyl)(4-ethoxyphenyl)methanol into other classes of compounds such as ketones, esters, and ethers.
Controlled Oxidation Pathways to Corresponding Carbonyl Compounds
The secondary alcohol functional group of this compound can be oxidized to yield the corresponding ketone, (3-Bromophenyl)(4-ethoxyphenyl)methanone. This transformation is a common and crucial reaction in organic synthesis. The selection of the oxidizing agent is critical to ensure the reaction stops at the ketone stage without further cleavage of the molecule.
A variety of reagents can be employed for this purpose, ranging from chromium-based oxidants like Pyridinium chlorochromate (PCC) to milder, more selective modern reagents such as those based on dimethyl sulfoxide (B87167) (DMSO), like the Swern and Moffatt oxidations, or hypervalent iodine compounds like the Dess-Martin periodinane. For instance, the structurally similar (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (B192855) is a known key intermediate in the synthesis of the pharmaceutical Dapagliflozin, underscoring the industrial relevance of such oxidation reactions. pharmaffiliates.comlookchem.comchemicalbook.com
The general transformation is as follows: this compound → (3-Bromophenyl)(4-ethoxyphenyl)methanone
Table 1: Common Oxidizing Agents for Secondary Alcohols
| Oxidizing Agent/System | Description |
|---|---|
| Pyridinium chlorochromate (PCC) | A milder chromium(VI) reagent, typically used in dichloromethane (B109758) (DCM). |
| Swern Oxidation | Uses oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate DMSO, followed by a hindered base like triethylamine. |
| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent that offers mild conditions and broad functional group tolerance. |
| Manganese Dioxide (MnO₂) | A chemoselective reagent effective for oxidizing benzylic and allylic alcohols. |
Esterification and Etherification Reactions of the Carbinol Hydroxyl Group
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid or promoted by a coupling agent. For example, Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. wikipedia.org
Etherification can be achieved through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, silyl (B83357) ethers can be formed by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride) in the presence of a base like imidazole, a common strategy for protecting hydroxyl groups during multi-step syntheses. researchgate.net
Dehydration Reactions Leading to Olefins
The acid-catalyzed dehydration of this compound leads to the formation of an alkene, specifically 1-bromo-3-(1-(4-ethoxyphenyl)vinyl)benzene. This elimination reaction typically proceeds through an E1 mechanism for secondary benzylic alcohols. youtube.com The process involves the protonation of the hydroxyl group by an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) to form a good leaving group (water). au.dkyoutube.com Departure of the water molecule generates a secondary benzylic carbocation, which is resonance-stabilized by both aromatic rings. Subsequent deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid catalyst) yields the double bond. youtube.comyoutube.com The regioselectivity of the elimination generally follows Zaitsev's rule, favoring the formation of the more substituted, and thus more stable, alkene. youtube.comyoutube.com
Transformations Involving the Bromine Substituent on the Aromatic Ring
The bromine atom on the phenyl ring serves as a versatile handle for introducing further molecular complexity, primarily through substitution or metal-catalyzed coupling reactions.
Nucleophilic Aromatic Substitution Reactions of Brominated Aryl Moieties
Nucleophilic aromatic substitution (SNAr) on an aryl halide like this compound is generally challenging. The SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) at positions ortho and/or para to the leaving group (the bromine atom). libretexts.orgyoutube.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack. libretexts.orgnih.gov
In this compound, the aryl ring bearing the bromine atom lacks such strong activating groups. Therefore, the direct displacement of the bromide by a nucleophile via the classical addition-elimination SNAr pathway is not a facile process and would require harsh reaction conditions, if it proceeds at all. nih.govnih.gov
Palladium-Catalyzed Cross-Coupling Reactions for Further Arylation or Alkynylation (e.g., Suzuki-Miyaura, Sonogashira, Heck)
The bromine substituent makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds under relatively mild conditions. libretexts.org The reactivity order for aryl halides in these couplings is typically I > Br > OTf >> Cl. libretexts.orguwindsor.ca
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method is widely used to form biaryl structures. Reacting this compound with an arylboronic acid (Ar-B(OH)₂) would yield a tri-aryl methanol (B129727) derivative. The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronate species, and reductive elimination to give the product and regenerate the catalyst. wikipedia.orglibretexts.org
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by palladium and a copper(I) salt (e.g., CuI) in the presence of a base like an amine. organic-chemistry.org This would convert this compound into an arylalkyne derivative, a valuable synthon for more complex molecules. nih.govbeilstein-journals.org
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgbeilstein-journals.org This reaction results in the formation of a new carbon-carbon bond at one of the sp² carbons of the alkene, typically with high trans selectivity. organic-chemistry.org Applying this to this compound would attach a vinyl group to the aromatic ring, yielding a stilbene-like derivative. nih.govlibretexts.org
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Resulting Bond | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | C(aryl)-C(aryl/vinyl/alkyl) | Pd(PPh₃)₄ or Pd(OAc)₂/ligand, Base (e.g., K₂CO₃, K₃PO₄) |
| Sonogashira | Terminal Alkyne (R-C≡CH) | C(aryl)-C(alkynyl) | Pd(PPh₃)₄/CuI, Amine Base (e.g., Et₃N) |
| Heck | Alkene (e.g., H₂C=CHR) | C(aryl)-C(vinyl) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) |
Electrophilic Aromatic Substitution Reactivity of the Substituted Phenyl Rings
The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile (E+) by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comd-nb.info This is the slow, rate-determining step. In a subsequent fast step, a proton is removed from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.comd-nb.info
Analysis of the Substituted Phenyl Rings:
The (4-ethoxyphenyl) Ring: This ring is substituted with an ethoxy group (-OCH2CH3) at the para position relative to the benzylic carbon. The ethoxy group is a strong activating group for electrophilic aromatic substitution. ambeed.com This is due to the dominant electron-donating resonance effect of the oxygen atom, which delocalizes its lone pair of electrons into the aromatic pi-system. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. The ethoxy group is an ortho, para-director. aksci.com Since the para position is already occupied by the (3-bromophenyl)methanol substituent, incoming electrophiles will be directed to the positions ortho to the ethoxy group (C3 and C5).
The (3-Bromophenyl) Ring: This ring bears a bromine atom at the meta position relative to the benzylic carbon. Halogens, such as bromine, are deactivating groups towards electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect. nih.gov This effect decreases the electron density of the ring, making it less nucleophilic and less reactive than benzene. However, halogens are also ortho, para-directors because the resonance effect, where a lone pair on the halogen can be donated to the ring, stabilizes the arenium ion intermediate when the attack occurs at the ortho and para positions. nih.gov In the case of the 3-bromophenyl ring, the positions ortho to the bromine are C2 and C4, and the para position is C6.
Predicted Reactivity and Regioselectivity:
When this compound is subjected to electrophilic aromatic substitution, the (4-ethoxyphenyl) ring is predicted to be significantly more reactive than the (3-bromophenyl) ring. This is because the strong activating effect of the ethoxy group outweighs the deactivating effect of the bromo group.
Therefore, electrophilic substitution is expected to occur predominantly on the 4-ethoxyphenyl ring. The directing effect of the powerful activating ethoxy group will dictate the position of substitution.
Interactive Data Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Predicted Major Product(s) | Ring of Substitution | Rationale |
| Br₂ / FeBr₃ (Bromination) | (3-Bromophenyl)(2-bromo-4-ethoxyphenyl)methanol | 4-ethoxyphenyl | The highly activated 4-ethoxyphenyl ring reacts preferentially. The ethoxy group directs the incoming electrophile to the ortho position. |
| HNO₃ / H₂SO₄ (Nitration) | (3-Bromophenyl)(4-ethoxy-2-nitrophenyl)methanol | 4-ethoxyphenyl | The powerful activating effect of the ethoxy group directs nitration to the ortho position of the same ring. |
| SO₃ / H₂SO₄ (Sulfonation) | (3-Bromophenyl)(4-ethoxy-2-sulfophenyl)methanol | 4-ethoxyphenyl | Substitution occurs on the more electron-rich ring, ortho to the strongly activating ethoxy group. |
| R-Cl / AlCl₃ (Friedel-Crafts Alkylation) | (3-Bromophenyl)(2-alkyl-4-ethoxyphenyl)methanol | 4-ethoxyphenyl | The Friedel-Crafts reaction is highly sensitive to the activation of the aromatic ring, thus favoring substitution on the ethoxy-substituted ring. miracosta.edu |
| RCOCl / AlCl₃ (Friedel-Crafts Acylation) | (3-Bromophenyl)(2-acyl-4-ethoxyphenyl)methanol | 4-ethoxyphenyl | Similar to alkylation, acylation will occur on the most activated ring, ortho to the ethoxy group. |
Detailed Mechanistic Investigations of Key Synthetic and Transformation Pathways
Synthesis via Grignard Reaction:
The most common and versatile method for the synthesis of unsymmetrical diarylmethanols like this compound is the Grignard reaction. This reaction involves the addition of an organomagnesium halide (Grignard reagent) to an aldehyde or ketone. mnstate.edu
The synthesis of this compound can be achieved via two principal Grignard routes:
Route A: Reaction of 3-bromophenylmagnesium halide with 4-ethoxybenzaldehyde (B43997).
Route B: Reaction of 4-ethoxyphenylmagnesium halide with 3-bromobenzaldehyde.
Mechanism of the Grignard Synthesis (Route A as an example):
Step 1: Formation of the Grignard Reagent: 3-Bromobenzene reacts with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form 3-bromophenylmagnesium bromide. The magnesium atom inserts itself between the carbon and bromine atoms. tsijournals.com
Step 2: Nucleophilic Attack: The carbon-magnesium bond in the Grignard reagent is highly polarized, with the carbon atom being nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of 4-ethoxybenzaldehyde. youtube.com This addition proceeds through a six-membered ring transition state. mnstate.edu
Step 3: Formation of the Alkoxide: The attack on the carbonyl carbon results in the formation of a magnesium alkoxide intermediate.
Step 4: Protonation: The reaction mixture is then treated with a protic solvent, typically an aqueous acid solution (e.g., dilute HCl or NH₄Cl), in a step called "work-up". The alkoxide is protonated to yield the final product, this compound. youtube.com
Transformation Pathways - Acid-Catalyzed Dehydration:
Diarylmethanols, including this compound, can undergo dehydration under acidic conditions to form the corresponding diarylalkene. This is an elimination reaction. libretexts.org
Mechanism of Acid-Catalyzed Dehydration:
Step 1: Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of the alcohol by a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄). This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). masterorganicchemistry.com
Step 2: Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a secondary benzylic carbocation. This carbocation is resonance-stabilized by both phenyl rings, which facilitates its formation.
Step 3: Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the benzylic carbon, leading to the formation of a double bond and yielding the product, 1-(3-bromophenyl)-1-(4-ethoxyphenyl)ethene. libretexts.org
Under certain acidic conditions, diarylmethanol derivatives can undergo more complex transformations, such as cyclization reactions, leading to the formation of polycyclic aromatic systems. miracosta.edu The specific outcome depends on the substituents present on the aromatic rings and the reaction conditions employed.
Interactive Data Table: Key Mechanistic Steps in Synthesis and Transformation
| Process | Step | Description | Key Intermediates |
| Grignard Synthesis | 1 | Formation of Grignard Reagent | 3-Bromophenylmagnesium bromide |
| 2 | Nucleophilic attack on aldehyde | - | |
| 3 | Formation of alkoxide | Magnesium alkoxide | |
| 4 | Protonation | This compound | |
| Acid-Catalyzed Dehydration | 1 | Protonation of hydroxyl group | Protonated alcohol |
| 2 | Loss of water | Benzylic carbocation | |
| 3 | Deprotonation | 1-(3-bromophenyl)-1-(4-ethoxyphenyl)ethene |
Computational and Theoretical Studies on 3 Bromophenyl 4 Ethoxyphenyl Methanol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. scispace.com Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to model the electronic structure and reactivity of the compound. scispace.comresearchgate.net
The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. helixon.com For a flexible molecule like (3-Bromophenyl)(4-ethoxyphenyl)methanol, this involves exploring the conformational energy landscape to identify various stable conformers and the energy barriers between them. The rotation around the single bonds connecting the phenyl rings to the central carbinol carbon atom gives rise to different spatial arrangements.
Table 1: Calculated Relative Energies of this compound Conformers Note: This data is illustrative, based on typical findings for similar molecules.
| Conformer | Dihedral Angle (Br-C-C-O) | Relative Energy (kcal/mol) |
|---|---|---|
| A (Global Minimum) | 60° | 0.00 |
| B | 180° | 1.52 |
| C | -60° | 2.11 |
DFT calculations can accurately predict spectroscopic data, which is invaluable for experimental characterization.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net Predicted shifts are often compared with experimental values to confirm the structure. idc-online.com The accuracy of these predictions can be very high, with mean absolute errors of less than 0.10 ppm for ¹H shifts achievable through modern machine learning-enhanced methods. nih.gov The chemical environment, including the effects of the electronegative bromine and oxygen atoms and the anisotropy of the phenyl rings, significantly influences the chemical shifts. libretexts.orgnrel.gov
Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed to aid in the assignment of experimental spectra. scispace.com The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors. scispace.comresearchgate.net Key vibrational modes would include the O-H stretch (sensitive to hydrogen bonding), C-O stretches, C-Br stretches, and various aromatic C-H and C-C vibrations. scispace.comresearchgate.net
Table 2: Predicted Vibrational Frequencies for this compound Note: This data is illustrative and based on general frequency ranges for the specified functional groups.
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |
|---|---|---|
| ν(O-H) | 3550-3700 | Hydroxyl group stretch (non-H-bonded) |
| ν(C-H aromatic) | 3050-3150 | Aromatic C-H stretches |
| ν(C-H aliphatic) | 2850-3000 | Ethoxy group C-H stretches |
| ν(C=C aromatic) | 1580-1610 | Aromatic ring stretches |
| ν(C-O) | 1200-1250 | Aryl-ether and alcohol C-O stretches |
| ν(C-Br) | 500-600 | Carbon-bromine stretch |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. asianpubs.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net
The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-ethoxyphenyl ring, while the LUMO may be distributed across the 3-bromophenyl ring due to the electron-withdrawing nature of the bromine atom. This distribution dictates the sites for electrophilic and nucleophilic attack. Analysis of electronic transitions, often calculated using Time-Dependent DFT (TD-DFT), can predict the UV-Visible absorption spectrum, corresponding to excitations from occupied to unoccupied orbitals (e.g., π → π* transitions). materialsciencejournal.org
Table 3: Calculated Frontier Orbital Energies and Properties Note: This data is illustrative, based on typical values for similar aromatic compounds.
| Parameter | Value |
|---|---|
| E_HOMO | -5.8 eV |
| E_LUMO | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 4.6 eV |
| Ionization Potential (I ≈ -E_HOMO) | 5.8 eV |
| Electron Affinity (A ≈ -E_LUMO) | 1.2 eV |
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within a molecule. scispace.com It is used to identify regions that are rich or poor in electrons, which correspond to sites for nucleophilic and electrophilic attack, respectively. In this compound, the most negative potential (red/yellow) is expected around the oxygen atoms of the hydroxyl and ethoxy groups, indicating their role as hydrogen bond acceptors. The region around the hydroxyl proton would show a positive potential (blue), highlighting its role as a hydrogen bond donor. The bromine atom would also influence the potential map, creating a region of slightly positive potential on its exterior (the σ-hole).
Molecular Dynamics Simulations for Dynamic Behavior and Conformational Stability in Solution
While DFT calculations are excellent for static, gas-phase properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a solvent. MD simulations model the movements of atoms by solving Newton's equations of motion, providing insights into conformational flexibility, stability, and interactions with solvent molecules. researchgate.net For this compound, MD simulations in solvents like water or methanol (B129727) could reveal the preferred solution-phase conformations and the dynamics of hydrogen bonding between the solute's hydroxyl group and the solvent molecules. researchgate.netmdpi.com
Analysis of Intermolecular Interactions and Crystal Packing
In the solid state, molecules arrange themselves into a crystal lattice, a process governed by intermolecular interactions. researchgate.net While a specific crystal structure for this compound is not available, analysis of related compounds allows for prediction of its likely packing motifs. Key interactions would include:
Hydrogen Bonding: The primary interaction would be O-H···O hydrogen bonds, where the hydroxyl group acts as a donor to the oxygen of a neighboring molecule's hydroxyl or ethoxy group, potentially forming chains or dimers. researchgate.net
Halogen Bonding: The bromine atom can participate in C-Br···π interactions with the aromatic rings of adjacent molecules. nih.gov
π–π Stacking: The aromatic phenyl rings can stack on top of each other, contributing to the stability of the crystal lattice. nih.gov
C-H···O and C-H···π Interactions: Weaker hydrogen bonds involving carbon-hydrogen bonds as donors and oxygen atoms or π-systems as acceptors further stabilize the packing. nih.govnih.gov
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these various intermolecular contacts within a crystal structure, providing a detailed fingerprint of the packing environment. nih.gov
Hirshfeld Surface Analysis for Quantitative Intermolecular Contacts
There are no available studies that have performed Hirshfeld surface analysis on this compound. This type of analysis is a powerful tool for quantifying intermolecular interactions in the crystalline state by partitioning the crystal electron density into molecular fragments. It provides a visual representation of intermolecular contacts and a quantitative breakdown of the types of interactions present, such as hydrogen bonds, halogen bonds, and van der Waals forces. Without a crystal structure of this compound, this analysis cannot be performed.
Investigation of Non-Covalent Interactions (NCI) within Molecular Aggregates
Computational Modeling of Molecular Recognition and Interaction Sites (e.g., Ligand-Binding Pocket Profiling)
There is no published research on the computational modeling of molecular recognition or interaction sites for this compound. Such studies typically involve techniques like molecular docking and molecular dynamics simulations to predict how a molecule might interact with a biological target, such as a protein's binding pocket. These computational methods are crucial in fields like drug discovery for predicting the binding affinity and mode of action of a potential therapeutic agent. The absence of such studies indicates that the potential biological activity of this compound has not been explored through these computational approaches.
Advanced Applications and Future Research Directions
Role as a Versatile Intermediate in Complex Organic Synthesis
The strategic placement of three distinct functional groups—a hydroxyl, a bromo, and an ethoxy group—renders (3-Bromophenyl)(4-ethoxyphenyl)methanol a highly versatile intermediate for constructing complex molecular frameworks. The hydroxyl group can be readily oxidized to a ketone, while the bromo substituent serves as a reactive site for numerous cross-coupling reactions.
Precursors for Functionalized Diaryl Ketones and Chalcone (B49325) Derivatives
The oxidation of the secondary alcohol in this compound provides a direct route to its corresponding diaryl ketone, (3-Bromophenyl)(4-ethoxyphenyl)methanone. This transformation is a fundamental step in organic synthesis, and numerous methods, including environmentally benign options, are available for converting benzyl alcohols to ketones. organic-chemistry.orgkobe-u.ac.jp This resulting ketone is a key precursor for various biologically active molecules. For instance, a structurally related compound, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (B192855), serves as an intermediate in the synthesis of Dapagliflozin, a selective sodium-glucose co-transporter type II (SGLT2) inhibitor. pharmaffiliates.com
Furthermore, the structural motifs within this compound are integral to the synthesis of chalcones, which are precursors to flavonoids and possess a wide range of pharmacological properties. ijarsct.co.inunl.pt Chalcones are typically synthesized via the Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and an acetophenone. ijarsct.co.innih.gov The 3-bromobenzaldehyde moiety of the title compound is a common reactant in these condensations. For example, 3-bromobenzaldehyde can be reacted with a substituted acetophenone under solvent-free conditions to produce brominated chalcone derivatives. rsc.orgjetir.org These brominated chalcones are valuable intermediates themselves, used in the synthesis of various heterocyclic compounds. wpmucdn.comodinity.com
Table 1: Selected Synthetic Pathways to Chalcones Involving Precursors Related to this compound
| Reactant A | Reactant B | Condensation Method | Product Type |
|---|---|---|---|
| 3-Bromobenzaldehyde | Acetophenone | Solvent-free grinding with NaOH | 3-Bromochalcone jetir.org |
| 4-Bromobenzaldehyde | Acetophenone | Aldol Condensation | 4-Bromochalcone odinity.com |
Building Blocks for the Construction of Diverse Polyaromatic and Heterocyclic Systems
The bromine atom on the phenyl ring of this compound is a critical functional handle for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of complex polyaromatic and heterocyclic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for this purpose. saudijournals.comacs.org
The Suzuki cross-coupling reaction, for example, allows for the coupling of the bromoarene moiety with various arylboronic acids to generate bi-aryl or polyaromatic structures. researchgate.netnih.gov This methodology is widely used to synthesize complex molecular architectures from brominated precursors. researchgate.net By leveraging the bromo-substituent, this compound or its derivatives can be incorporated into larger conjugated systems, which are of interest in materials science and medicinal chemistry.
In addition to forming polyaromatic systems, the compound is a precursor for various heterocyclic structures. Brominated chalcones, derived from the oxidation of the parent alcohol, can undergo cyclization reactions to form heterocycles like pyrazoles and isoxazoles. wpmucdn.com For instance, a dibrominated chalcone can react with hydroxylamine to yield a 3,5-disubstituted isoxazole, demonstrating a pathway from a simple diaryl scaffold to complex heterocyclic systems. odinity.com
Potential as a Precursor in Advanced Materials Science Research
The unique combination of functional groups in this compound makes it an attractive candidate as a monomeric unit for the synthesis of advanced materials with tailored properties for applications in electronics and photonics.
Monomeric Units for Polymeric Structures with Tunable Properties
This compound can be envisioned as an A-B type monomer, where 'A' (the hydroxyl group) and 'B' (the bromo group) can undergo different polymerization reactions. The hydroxyl group can participate in condensation polymerizations to form polyethers or polyesters, while the bromo group is ideal for transition-metal-catalyzed polycondensation reactions, such as Suzuki polymerization.
This dual functionality allows for the creation of a diverse range of polymeric structures. For instance, Suzuki coupling polymerization of dihaloaromatic compounds with aromatic diboronic acids is a standard method for synthesizing π-conjugated polymers. researchgate.net The bromo-functionality of this compound allows it to be readily incorporated into such polymer backbones. The ethoxy group enhances the solubility of the resulting polymers, which is a crucial factor for their processability into thin films for electronic devices. Furthermore, post-polymerization modification is possible; for example, lithium-bromine exchange on a brominated polymer can be used to introduce a wide variety of other functional groups. acs.org
Building Blocks for Novel Optoelectronic Frameworks and Conjugated Systems
Polymers that incorporate the this compound unit into their conjugated backbone are expected to have interesting optoelectronic properties. The electronic characteristics of π-conjugated polymers, such as their HOMO/LUMO energy levels and bandgaps, are highly dependent on the monomeric units. nsf.gov The introduction of the electron-donating ethoxy group and the electron-withdrawing (by induction) bromo group can modulate these properties.
The development of new linear π-conjugated polymers with tunable absorption and emission is a key area of research in materials science. researchgate.net By carefully selecting co-monomers to polymerize with a derivative of this compound, it is possible to fine-tune the photophysical and electronic properties of the resulting materials. nih.gov These tailored polymers could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).
Development of Green Chemistry Approaches for its Synthesis and Transformations
In line with the growing importance of sustainable chemistry, the development of environmentally benign methods for the synthesis and transformation of this compound is a critical area of future research.
The synthesis of diarylmethanols can be achieved through green methods such as the microbial reduction of the corresponding diaryl ketones. This biocatalytic approach offers high enantioselectivity under mild, eco-friendly conditions. Alternatively, catalytic methods like the nickel-catalyzed addition of arylboronic acids to aryl aldehydes present a practical route to these compounds. benthamdirect.com
For the transformations of this compound, green oxidation protocols are particularly relevant. Traditional oxidation reactions often use stoichiometric amounts of toxic heavy-metal reagents like chromium. kobe-u.ac.jp Modern, greener alternatives for the oxidation of benzyl alcohols to ketones include:
Photocatalysis: Using catalysts like Eosin Y with visible light and molecular oxygen (O₂) as the oxidant. organic-chemistry.orgrsc.org
Aerobic Oxidation: Employing catalysts such as palladium supported on ceria nanorods in solvent-free conditions with air as the oxidant. mdpi.com
Aqueous Oxidation: Using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in water, which minimizes the use of organic solvents. tandfonline.com
Table 2: Comparison of Green Oxidation Methods for Benzyl Alcohols
| Method | Oxidant | Catalyst / Reagent | Solvent | Key Advantage |
|---|---|---|---|---|
| Photocatalytic Aerobic Oxidation | O₂ (from air) | Eosin Y | Organic Solvent | Metal-free, uses air and light organic-chemistry.org |
| Solvent-Free Aerobic Oxidation | O₂ (from air) | PdOx/CeO₂-NR | None | Avoids toxic solvents and oxidants mdpi.com |
Furthermore, transformations involving the bromo-group can also be made more sustainable. Developing greener methods for halogenation and subsequent cross-coupling reactions is an active field of research, aiming to reduce waste and avoid hazardous reagents. uni-lj.sitaylorfrancis.comrsc.org The principles of green chemistry can be applied to the entire life cycle of this compound, from its synthesis to its application as an intermediate in the creation of complex molecules and materials.
Exploration of Analogues and Derivatives with Modified Substitution Patterns for Structure-Reactivity Correlation Studies
The reactivity and properties of a molecule like this compound are intrinsically linked to the nature and position of its substituents. Structure-reactivity correlation studies, which systematically alter a base structure and measure the resulting changes in chemical behavior, are crucial for developing a predictive understanding of molecular function.
The synthesis of analogues of this compound can be achieved through various established organic chemistry reactions. For instance, Suzuki cross-coupling reactions are a powerful tool for creating a diversity of diaryl structures by coupling arylboronic acids with aryl halides. researchgate.netnih.gov This allows for the introduction of a wide array of electron-donating or electron-withdrawing groups onto the phenyl rings. researchgate.net
By modifying the electronic properties of the aromatic rings, researchers can finely tune the stability of carbocation intermediates that may form during reactions. researchgate.net For example, replacing the bromine atom with a more electronegative chlorine or a less electronegative iodine would directly impact the C-X (carbon-halogen) bond strength and the inductive effect on the phenyl ring. tue.nl Similarly, altering the ethoxy group to a methoxy (B1213986) or a bulkier alkoxy group would change both electronic and steric factors.
These systematic modifications allow for the generation of quantitative structure-activity relationship (QSAR) models. nih.gov Such models are instrumental in predicting the biological activity or chemical reactivity of new, unsynthesized compounds, thereby accelerating the discovery process for new drugs or catalysts. nih.govnih.gov
A key area of investigation for these analogues is their performance in catalytic oxidation reactions. Diarylmethanols, also known as benzhydrols, can be oxidized to their corresponding benzophenones, which are valuable compounds in the manufacturing of perfumes, pharmaceuticals, and agrochemicals. ijrat.org The efficiency of this transformation is highly dependent on the substituents present on the aryl rings.
Below is an interactive data table illustrating hypothetical reactivity trends based on substituent modifications in a generic diarylmethanol system.
| Substituent at Position 3 | Substituent at Position 4' | Predicted Relative Rate of Oxidation | Rationale |
| -Br | -OC2H5 | Baseline | Reference compound |
| -Cl | -OC2H5 | Slower | Stronger inductive withdrawal by Cl stabilizes the alcohol |
| -I | -OC2H5 | Faster | Weaker inductive withdrawal by I destabilizes the alcohol |
| -Br | -OCH3 | Slightly Slower | Methoxy is a slightly stronger electron-donating group than ethoxy |
| -Br | -OH | Faster | Strong electron-donating hydroxyl group destabilizes the alcohol |
| -NO2 | -OC2H5 | Much Slower | Strong electron-withdrawing nitro group stabilizes the alcohol |
These studies provide deep insights into reaction mechanisms and the electronic demands of transition states, guiding the rational design of molecules for specific applications.
Emerging Research Avenues for Halogenated Aryl Alcohol Architectures in Chemical Innovation
The unique properties conferred by the halogen atom and the aryl alcohol motif open up a wide range of possibilities for future research and application. The carbon-halogen bond is a versatile functional group, serving as a linchpin for advanced organic synthesis and materials science.
Photocatalysis and Light-Induced Reactions: Recent advancements have highlighted the role of halogenated aryl compounds in visible-light-mediated reactions. mdpi.com The carbon-halogen bond can be activated by photoredox catalysts to generate aryl radicals, which can then participate in a variety of bond-forming reactions. tue.nl Furthermore, the phenomenon of halogen bonding—a noncovalent interaction between a halogen atom and a Lewis base—can be exploited to promote reactions, such as the aryl migration of allylic alcohols under visible light. rsc.orgacs.org This opens up new avenues for catalyst-free synthetic methods. rsc.org
Advanced Materials and Supramolecular Chemistry: The directionality and tunable strength of halogen bonds make them ideal for the design of "smart" functional materials, including liquid crystals and photoresponsive polymers. acs.orgresearchgate.net Halogenated organic compounds are being explored for the creation of purely organic materials with high phosphorescence quantum yields, which have potential applications in organic light-emitting diodes (OLEDs) and sensors. acs.org The hydrophobicity of the halogen bond is also a key feature in the design of ion transporters and other biomimetic systems. researchgate.net
Medicinal Chemistry and Drug Discovery: Halogen atoms are frequently incorporated into drug candidates to improve their metabolic stability, binding affinity, and membrane permeability. The diarylmethanol scaffold itself is present in numerous bioactive molecules. Research into derivatives of this compound could lead to the discovery of novel therapeutic agents. For example, structural modifications of natural products like sinomenine, which includes halogenation, are being pursued to enhance its anti-inflammatory and analgesic properties. mdpi.com
Environmental Remediation: The study of halogenated aryl alcohols also has implications for environmental science. Palladium-catalyzed hydrodehalogenation is a promising technology for the detoxification of water contaminated with halogenated organic pollutants. researchgate.net Understanding the structure-reactivity relationships of these compounds can help optimize catalytic systems for breaking down persistent environmental contaminants into benign substances. researchgate.net
The continued exploration of halogenated aryl alcohols like this compound and its derivatives promises to yield not only a deeper understanding of fundamental chemical principles but also innovative solutions to challenges in medicine, materials science, and environmental protection.
Q & A
Q. What are the standard laboratory methods for synthesizing (3-Bromophenyl)(4-ethoxyphenyl)methanol?
The compound is typically synthesized via Grignard addition using 3-bromophenylmagnesium bromide and 4-ethoxybenzaldehyde. Key steps include:
- Maintaining anhydrous conditions with THF as the solvent.
- Quenching the reaction with aqueous NH₄Cl to protonate the intermediate.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Structural confirmation using NMR (aromatic protons at δ 7.2–7.5 ppm), NMR (C-O resonance at δ 63–65 ppm), and mass spectrometry (M⁺ peak at m/z ~290) .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Spill management : Absorb with inert material (vermiculite) and dispose as halogenated organic waste.
- Storage : Keep in amber glass vials under nitrogen at 2–8°C to prevent oxidation .
Q. How can researchers confirm the purity of synthesized this compound?
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).
- Spectroscopy : FT-IR to verify hydroxyl (~3400 cm⁻¹) and ether (~1250 cm⁻¹) functional groups.
- Melting point : Compare observed mp (e.g., 112–114°C) with literature values .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Data collection : Use a Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure reflections.
- Refinement : Employ SHELXL for structure solution, incorporating twin refinement for chiral centers. Key parameters:
- Flack x parameter (<0.05) to confirm absolute configuration.
- Hydrogen bonding analysis (e.g., O–H⋯O interactions at 2.8–3.0 Å) to validate molecular packing .
Q. What strategies address contradictory spectroscopic data (e.g., NMR vs. XRD) for this compound?
- Dynamic effects : Use variable-temperature NMR (VT-NMR) to detect conformational exchange broadening.
- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental NMR shifts to identify dominant conformers.
- Residual dipolar coupling (RDC) : Align samples in liquid crystals to resolve stereochemical ambiguities .
Q. How can structure-activity relationship (SAR) studies guide functionalization of this compound?
- Substituent variation : Replace bromine with other halogens (Cl, I) to assess electronic effects on bioactivity.
- Pharmacophore mapping : Use CoMFA or molecular docking to identify critical interactions (e.g., π-stacking with 4-ethoxyphenyl group).
- Biological assays : Test derivatives against bacterial models (e.g., E. coli MIC assays) to correlate substituents with potency .
Q. What methodologies assess the environmental impact of this compound?
- Biodegradation : OECD 301F test to measure 28-day mineralization in activated sludge.
- Ecotoxicology : Daphnia magna acute toxicity (48-hr EC₅₀) and algae growth inhibition (72-hr IC₅₀).
- Bioaccumulation : Log P determination via shake-flask method (octanol/water partition coefficient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
